Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate
Overview
Description
Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C11H8F3N3O3 and its molecular weight is 287.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Ionic Liquids
Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate and its derivatives have been studied for their potential in synthesizing room temperature ionic liquids (RTILs). The direct methylation or trifluoroethylation of imidazole and pyridine derivatives using specific reagents affords high yields of the corresponding salts. This methodology offers a simple route to a variety of RTILs, which are of significant interest due to their applications in green chemistry and as solvents in various chemical reactions (Zhang, Martin, & Desmarteau, 2003).
Fluorescent Probes for Mercury Ion Detection
Research has explored the use of imidazo[1,2-a]pyridine derivatives, similar in structure to this compound, as efficient fluorescent probes for mercury ion detection. The one-pot reaction of specific carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produced derivatives that demonstrated high efficiency in detecting mercury ions both in acetonitrile and buffered aqueous solutions (Shao et al., 2011).
Synthesis of Heterocyclic Compounds
Compounds structurally related to this compound have been synthesized for the development of novel heterocyclic compounds with potential biological applications. These compounds, including imidazo[1,2-a]pyridines, have been synthesized using various methods, highlighting the versatility and importance of this scaffold in medicinal chemistry and drug discovery (Deep et al., 2016).
Novel Approaches to Synthesis
Research into the synthesis of imidazo[1,2-a]pyridine derivatives has led to the development of novel and efficient approaches, utilizing reactions with specific reagents to create compounds of interest in pharmaceutical and chemical research. These methods emphasize the chemical flexibility and utility of the imidazo[1,2-a]pyridine scaffold for creating diverse compounds with a wide range of applications (Tverdiy et al., 2016).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized as potential covalent inhibitors for treating cancers . They have been used to synthesize a series of novel KRAS G12C inhibitors .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been utilized as the core backbone for the development of covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which leads to a more permanent interaction and can result in prolonged inhibition of the target .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used in the synthesis of kras g12c inhibitors . KRAS is a protein that plays a key role in the RAS/MAPK pathway, which is involved in cell growth and survival. Therefore, it can be inferred that this compound may affect this pathway.
Pharmacokinetics
One of the imidazo[1,2-a]pyridine derivatives, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity against kras g12c-mutated nci-h358 cells .
Properties
IUPAC Name |
methyl 2-[(2,2,2-trifluoroacetyl)amino]imidazo[1,2-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c1-20-9(18)6-2-3-8-15-7(5-17(8)4-6)16-10(19)11(12,13)14/h2-5H,1H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSKONMZXYISOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450203 | |
Record name | Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209971-50-6 | |
Record name | Methyl 2-[(2,2,2-trifluoroacetyl)amino]imidazo[1,2-a]pyridine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209971-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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